![molecular formula C21H24N2O2S2 B2512864 (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide CAS No. 1007056-11-2](/img/structure/B2512864.png)
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H24N2O2S2 and its molecular weight is 400.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Spiro Derivatives : Qing Zeng et al. (2018) conducted a study on the synthesis of spiro derivatives involving thiazolopyrimidine and pyrrolobenzothiazole, utilizing compounds structurally related to (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide (Zeng et al., 2018).
- Ethyl Amino Thiazolopyridine Derivatives : H. M. Mohamed's 2021 research explored the synthesis of ethyl amino thiazolopyridine derivatives, a process closely related to the compound (Mohamed, 2021).
Antimicrobial and Anticancer Potential
- Antimicrobial Properties : N. Desai et al. (2013) investigated the antimicrobial potential of thiazole derivatives, similar to the compound , demonstrating their effectiveness against bacterial and fungal infections (Desai et al., 2013).
- Potential Anticancer Agent : Y. Mabkhot et al. (2019) synthesized a thiazolidinone derivative, related to this compound, and evaluated its potential as an anticancer agent (Mabkhot et al., 2019).
Chemical Structure and Properties Analysis
- X-ray Crystallographic Analysis : The study by V. Dyachenko et al. (2014) utilized X-ray crystallography to analyze the structure of compounds similar to the one , providing insights into their molecular configuration (Dyachenko et al., 2014).
- Spectral Analysis and Computational Studies : The work of A. V. Tverdokhlebov et al. (2005) focused on the spectral analysis and computational studies of pyrrolothiazoles, closely related to the compound of interest, to understand their chemical properties (Tverdokhlebov et al., 2005).
Novel Synthesis Methods
- New Synthesis Approaches : The research by Wagnat W. Wardkhan et al. (2008) details novel approaches in the synthesis of thiazoles and their fused derivatives, which is relevant to understanding the synthesis of the compound (Wardkhan et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide are the CviR and LasR receptors, which are involved in quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
This compound interacts with its targets, the CviR and LasR receptors, by inhibiting their activity . This inhibition disrupts the quorum sensing signals, leading to changes in bacterial behavior.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. By inhibiting the CviR and LasR receptors, it disrupts the signaling that regulates gene expression in response to population density . This can lead to downstream effects such as reduced virulence and biofilm formation.
Result of Action
As a result of its action, this compound can inhibit the production of violacein, a purple pigment produced by Chromobacterium violaceum . It can also inhibit the production of green fluorescent protein (GFP) signals in Pseudomonas aeruginosa . Furthermore, it can lead to biofilm clearance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent polarity can affect excited-state hydrogen bonds and proton transfers . .
Propriétés
IUPAC Name |
N-[6-ethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-25-16-7-9-18-19(13-16)27-21(23(18)10-11-26-4)22-20(24)17-8-6-14(2)12-15(17)3/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGILGCARTBSZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)C)C)S2)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

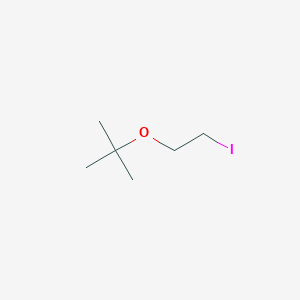
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)
![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

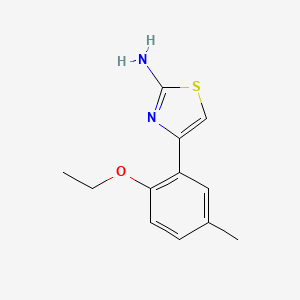
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2512789.png)
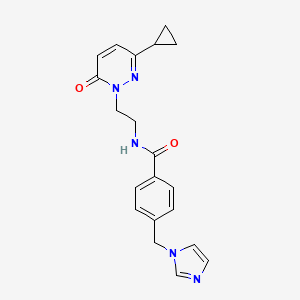
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2512791.png)
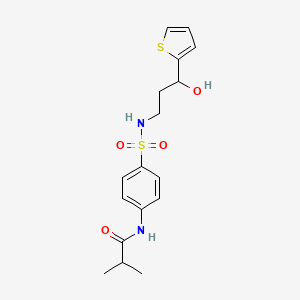


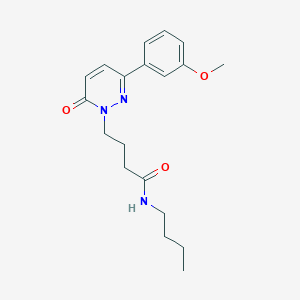
![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)
